4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Overview
Description
4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound with the CAS Number: 6341-35-1 . It has a molecular weight of 255.27 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with furan-2-ylmethanol in the presence of a base such as triethylamine.Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) and compared with X-ray diffraction values . The results of the conformational analysis indicate that the molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 255.27 . The compound’s InChI Code is 1S/C11H10FNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 .Scientific Research Applications
Crystal Structures and Intermolecular Interactions : Studies have explored the crystal structures of related benzenesulfonamides, revealing their molecular packing and intermolecular interactions like C-H...O and C-H...π, which are crucial in understanding their chemical behavior and potential applications (Bats, Frost, & Hashmi, 2001).
Synthesis and Gold Carbenoid Chemistry : Research on N-(furan-3-ylmethylene)benzenesulfonamides demonstrated a gold(I)-catalyzed cascade reaction, enriching the understanding of gold carbenoid chemistry and offering insights into the synthesis of complex molecular structures (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Biotransformation and Metabolic Pathways : A study investigated the biotransformation of a related compound, revealing its metabolic pathways and the role of hydroxylation. This is significant for understanding the metabolic fate of similar compounds (Słoczyńska et al., 2018).
Inhibitory Effects on Enzymes : The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides and their role as high-affinity inhibitors of kynurenine 3-hydroxylase has been explored, which is relevant for potential therapeutic applications (Röver et al., 1997).
NMR Studies and Molecular Characterization : Research on fluorosubstituted heterocycles, including those related to the compound , provided insights into their molecular characteristics through NMR studies, enhancing the understanding of their chemical properties (Dvornikova et al., 2003).
Anticancer Activity : A study focused on the synthesis of benzenesulfonamide hybrid molecules and evaluated their anticancer activity. Understanding the bioactive properties of such compounds is essential for developing new therapeutic agents (Kumar et al., 2015).
Fluorination Reactions and Enantioselectivity : The fine-tuning of N-fluorobenzenesulfonamide's reactivity and selectivity in fluorination reactions was explored, highlighting its potential in synthetic organic chemistry (Wang et al., 2014).
Rearrangement Reactions and Reaction Mechanisms : Research on N-fluoro-N-alkyl benzenesulfonamide revealed a novel rearrangement reaction, contributing to the understanding of reaction mechanisms in organic synthesis (Wang, Pu, & Yang, 2018).
Properties
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOCTNGXNPMLGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286497 | |
Record name | 4-Fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-35-1 | |
Record name | 6341-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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